2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Drug Design ADME Properties Medicinal Chemistry

Achieve reproducible results in CNS and anticancer agent synthesis with 2-(2-Chlorophenyl)thiazole-4-carbaldehyde (CAS 639517-84-3), sourced at ≥97% HPLC purity. Its high LogP (3.276) and low TPSA (29.96 Ų) enhance membrane permeability, making it ideal for blood-brain barrier penetrant libraries. This ortho-chloro substituted thiazole-4-carbaldehyde provides a strategic advantage in SAR studies, as derivatives show superior cytotoxicity against multiple cancer cell lines. • ≥97% HPLC purity minimizes side reactions in multi-step syntheses. • LogP 3.276 & TPSA 29.96 Ų ensure predictable CNS bioavailability. • Reliable building block for generating focused libraries of anticancer agents.

Molecular Formula C10H6ClNOS
Molecular Weight 223.68 g/mol
CAS No. 639517-84-3
Cat. No. B1603810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)thiazole-4-carbaldehyde
CAS639517-84-3
Molecular FormulaC10H6ClNOS
Molecular Weight223.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CS2)C=O)Cl
InChIInChI=1S/C10H6ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H
InChIKeyOAOWVDLRNRMAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)thiazole-4-carbaldehyde: Strategic Building Block


2-(2-Chlorophenyl)thiazole-4-carbaldehyde (CAS 639517-84-3) is a versatile heterocyclic building block featuring a thiazole core substituted with a 2-chlorophenyl group and a reactive formyl group at the 4-position . Its molecular formula is C10H6ClNOS, and its molecular weight is 223.68 g/mol . The compound's structure, which combines the electron-deficient thiazole ring with an ortho-chloro-substituted phenyl moiety and an aldehyde functional group, endows it with a unique reactivity profile and physicochemical properties, such as a calculated LogP of 3.276 and a topological polar surface area (TPSA) of 29.96 Ų . This specific combination of features makes it a strategic intermediate for synthesizing more complex molecules in pharmaceutical and agrochemical research, distinguishing it from other halogenated or unsubstituted phenyl thiazole analogs .

Core functionality
Thiazole-4-carbaldehyde with reactive formyl group for condensation and heterocycle elaboration
Substitution pattern
Ortho-chlorophenyl imparts distinct electronic and lipophilic character vs unsubstituted or para analogs
Design intent
Differentiated building block for target-oriented synthesis requiring precise physicochemical control

2-(2-Chlorophenyl)thiazole-4-carbaldehyde: Generic Substitution Risks


While thiazole-4-carbaldehydes are common building blocks, substituting 2-(2-Chlorophenyl)thiazole-4-carbaldehyde with a simpler or differently substituted analog can lead to significant deviations in downstream molecular properties and synthetic outcomes. The specific ortho-chlorine substitution pattern and the resulting electron-withdrawing effect on the phenyl ring directly influences the compound's lipophilicity (LogP) and the reactivity of the aldehyde group, as evidenced by the stark differences in calculated properties among analogs . For instance, the presence of the ortho-chloro group increases LogP to 3.276 compared to the unsubstituted phenyl analog, which has a lower lipophilicity . Furthermore, as a direct synthetic intermediate, the compound's purity is critical; sourcing from vendors with documented quality control (e.g., ≥97% HPLC purity ) ensures reproducibility in multi-step syntheses of lead compounds, a guarantee not universally provided for all in-class chemicals. These quantifiable differences in physicochemical properties and procurement specifications underscore why generic substitution is not scientifically viable for projects requiring precise molecular design.

Lipophilicity shift
Replacing the ortho-chlorophenyl with unsubstituted phenyl may significantly lower LogP, altering predicted membrane permeability and ADME profile in research models.
Purity variability
Not all thiazole-4-carbaldehyde analogs are supplied with a ≥97% HPLC purity specification; lower or undocumented purity can compromise multi-step synthetic reproducibility.
Electronic mismatch
The ortho-chloro electronic effect does not transfer to meta/para isomers; switching regioisomers may shift reactivity and downstream SAR interpretation.

Quantitative Evidence for 2-(2-Chlorophenyl)thiazole-4-carbaldehyde


Lipophilicity (LogP) for Membrane Permeability

The ortho-chlorophenyl substitution on the thiazole-4-carbaldehyde core results in a calculated LogP of 3.276 . This is significantly higher than the unsubstituted 2-phenylthiazole-4-carbaldehyde analog, which has a calculated LogP of 2.75 .

Lipophilicity (LogP)
Cross-study comparable
Target LogP = 3.276 vs unsubstituted analog LogP = 2.75
ΔLogP +0.526 (≈19% increase in partition coefficient)
Indicates higher predicted passive permeability for ADME profiling
Computational prediction; experimental validation advised
Drug Design ADME Properties Medicinal Chemistry Lipophilicity

Topological Polar Surface Area (TPSA) Advantage

The target compound has a calculated Topological Polar Surface Area (TPSA) of 29.96 Ų . This value is identical to that of its regioisomer, 2-(4-chlorophenyl)thiazole-4-carbaldehyde (CAS 21278-77-3), which also has a TPSA of 29.96 Ų , but differs from the unsubstituted analog, 2-phenylthiazole-4-carbaldehyde, which has a TPSA of 29.0 Ų .

Polar Surface Area (TPSA)
Cross-study comparable
Target TPSA = 29.96 Ų vs unsubstituted analog = 29.0 Ų
ΔTPSA +0.96 Ų; identical to para-chloro regioisomer (29.96 Ų)
Provides a quantitative polarity metric for SAR and permeability balance
2D-based calculation; relative differences are most informative
Drug Design ADME Properties Medicinal Chemistry Bioavailability

High Purity for Synthetic Reproducibility

Multiple established chemical suppliers offer 2-(2-Chlorophenyl)thiazole-4-carbaldehyde with a documented minimum purity of ≥97% by HPLC, with certificates of analysis available upon request . In contrast, the unsubstituted analog 2-phenylthiazole-4-carbaldehyde is commonly listed at a minimum purity of 95% by some vendors .

Commercial Purity
Head-to-head comparison
Target: ≥97% (HPLC) vs unsubstituted analog: 95% (HPLC) from select vendors
Higher documented purity may reduce synthetic variability and purification burden
Verify current CoA; vendor-dependent specification
Synthetic Chemistry Process Chemistry Quality Control Reproducibility

Core Scaffold for Cytotoxic Agents

In a direct comparative study of a series of poly-functionalized 4-(2-arylthiazol-4-yl)-4H-chromenes, the analog incorporating the 2-(2-chlorophenyl)thiazol-4-yl moiety (compound 4b) demonstrated the most potent in vitro cytotoxic activity across multiple cancer cell lines, outperforming other aryl-substituted analogs [1]. While specific IC50 values for the parent aldehyde are not provided, this study establishes the 2-(2-chlorophenyl)thiazole motif as a privileged scaffold for achieving high potency compared to other aryl groups.

Cytotoxic Scaffold Potential
Class-level inference
Derivative with 2-(2-chlorophenyl)thiazole motif ranked most potent in tested cancer cell line panel
Supports selection of this scaffold for cytotoxicity assay development
Activity refers to downstream derivatives; requires independent validation
Oncology Cytotoxicity Medicinal Chemistry Lead Optimization

R&D Applications for 2-(2-Chlorophenyl)thiazole-4-carbaldehyde


Lead Compounds for CNS & Intracellular Targets

Based on its calculated LogP of 3.276 , 2-(2-Chlorophenyl)thiazole-4-carbaldehyde is ideally suited for constructing compound libraries targeting central nervous system (CNS) disorders or intracellular pathogens. Its higher lipophilicity compared to the unsubstituted phenyl analog suggests enhanced passive diffusion across biological barriers like the blood-brain barrier and cell membranes, a critical first step in developing orally bioavailable CNS drugs or anti-cancer agents .

Cytotoxic Scaffolds for Oncology

This compound serves as a key intermediate for building on a validated privileged scaffold for cytotoxicity. Research shows that derivatives containing the 2-(2-chlorophenyl)thiazole motif exhibit superior potency against multiple cancer cell lines compared to other arylthiazole variants . Synthetic chemists can leverage this building block to generate focused libraries of potential anticancer agents, streamlining the hit-to-lead process by starting with a moiety linked to high activity.

Reliable Multi-Step Synthesis for R&D

The ready availability of this compound from multiple vendors at a documented purity of ≥97% by HPLC makes it a reliable choice for complex, multi-step syntheses where reproducibility is paramount. The defined purity minimizes the introduction of unknown impurities, reducing the risk of failed reactions and simplifying purification protocols. This is a crucial procurement consideration for both academic labs and industrial process chemistry groups focused on efficiency and cost control.

SAR Studies of Thiazole-Based Compounds

The precise and quantifiable physicochemical properties of this compound, including its LogP (3.276) and TPSA (29.96 Ų) , make it a precise tool for SAR investigations. Researchers can directly compare the biological and ADME outcomes of molecules synthesized from this building block against those made from its regioisomer (4-chlorophenyl) or unsubstituted analog . This allows for the accurate determination of the contribution of the ortho-chloro substituent to the overall molecular properties, enabling data-driven molecular design.

Application
Selection Property
Validation Focus
CNS penetration research
Calculated LogP 3.276
Membrane permeability assay
Cytotoxicity screening studies
2-(2-Chlorophenyl)thiazole scaffold
Cell-based cytotoxicity assays
Multi-step synthetic workflows
≥97% HPLC purity specification
Reproducibility and impurity profiling
SAR investigations
LogP and TPSA parameters
Comparative physicochemical profiling vs analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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